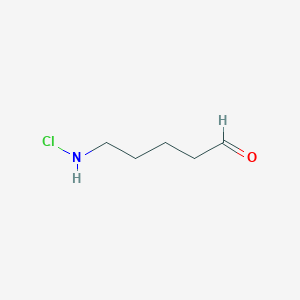
5-(Chloroamino)valeraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloroamino)valeraldehyde is an organic compound that belongs to the aldehyde family It is characterized by the presence of a chloroamino group attached to the fifth carbon of the valeraldehyde chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloroamino)valeraldehyde can be achieved through several methods. One common approach involves the chlorination of valeraldehyde using thionyl chloride or phosgene in the presence of a catalyst such as iron powder or iron oxide. The reaction is typically carried out at elevated temperatures (around 100°C) and involves the addition of phosgene over a period of several hours, followed by distillation under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The use of continuous flow reactors and advanced distillation techniques can enhance the efficiency and yield of the production process while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Chloroamino)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloroamino group under mild conditions.
Major Products Formed
Oxidation: Valeric acid.
Reduction: 5-(Chloroamino)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
5-(Chloroamino)valeraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(Chloroamino)valeraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroamino group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Valeraldehyde: A simple aldehyde with a similar carbon chain but lacking the chloroamino group.
5-Chlorovaleraldehyde: Similar structure but without the amino group.
5-Aminovaleraldehyde: Similar structure but without the chlorine atom.
Uniqueness
5-(Chloroamino)valeraldehyde is unique due to the presence of both a chloroamino group and an aldehyde group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
187222-05-5 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
5-(chloroamino)pentanal |
InChI |
InChI=1S/C5H10ClNO/c6-7-4-2-1-3-5-8/h5,7H,1-4H2 |
InChI Key |
MIDRNSOKTQMESY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCl)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


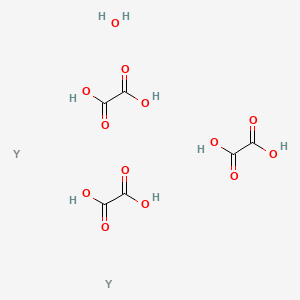
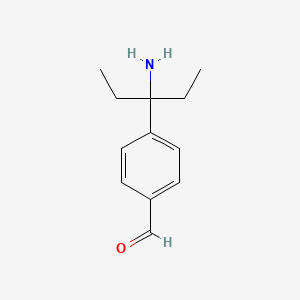
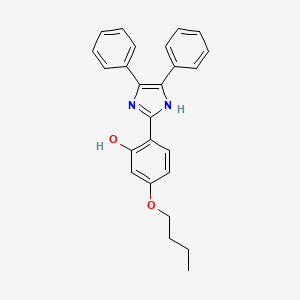
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)
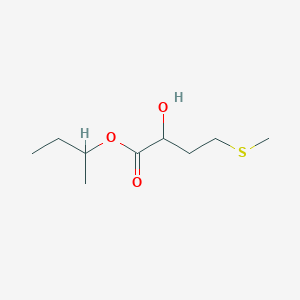
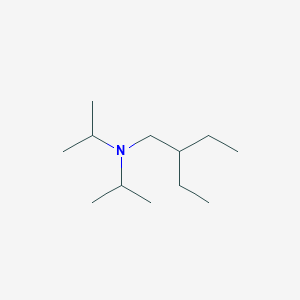
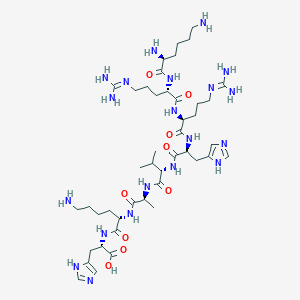
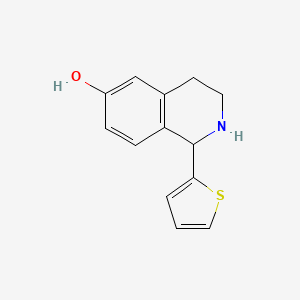
![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
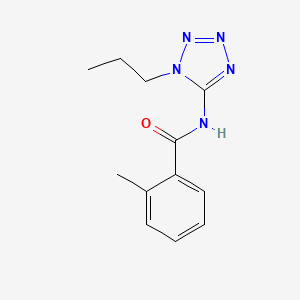
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
